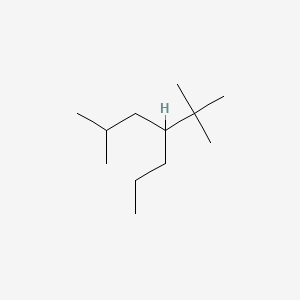4-Tert-butyl-2-methylheptane
CAS No.: 62185-23-3
Cat. No.: VC19465779
Molecular Formula: C12H26
Molecular Weight: 170.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62185-23-3 |
|---|---|
| Molecular Formula | C12H26 |
| Molecular Weight | 170.33 g/mol |
| IUPAC Name | 4-tert-butyl-2-methylheptane |
| Standard InChI | InChI=1S/C12H26/c1-7-8-11(9-10(2)3)12(4,5)6/h10-11H,7-9H2,1-6H3 |
| Standard InChI Key | HIHQJZLWJQHTEJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(CC(C)C)C(C)(C)C |
Introduction
Structural and Nomenclature Characteristics
Molecular Architecture
The IUPAC name for 4-tert-butyl-2-methylheptane is (4R)-4-tert-butyl-2-methylheptane, reflecting its stereochemistry at the fourth carbon. The molecule’s backbone consists of a seven-carbon chain (heptane) with two substituents:
The branching induces significant steric hindrance, influencing its reactivity and physical properties. The compound’s 3D structure adopts a staggered conformation to minimize van der Waals repulsion between the bulky tert-butyl and methyl groups .
Table 1: Key Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 170.33 g/mol | |
| CAS Number | 62185-23-3 | |
| SMILES Notation | CCCCC(CC(C)C)C(C)(C)C | |
| InChI Key | HIHQJZLWJQHTEJ-UHFFFAOYSA-N |
Synthesis and Industrial Production
Alkylation of Heptane
The primary synthesis route involves alkylation of heptane with tert-butyl chloride in the presence of a strong base, such as sodium hydride () or potassium tert-butoxide (). The reaction proceeds via an mechanism, where the base deprotonates heptane to form a carbanion, which subsequently attacks tert-butyl chloride:
Key parameters for optimizing yield include:
-
Temperature: 50–80°C to balance reaction rate and selectivity.
-
Solvent: Non-polar solvents like hexane to stabilize intermediates.
-
Catalyst load: 5–10 mol% base to minimize side reactions.
Alternative Methods
Chemical Reactivity and Mechanisms
Combustion
As a saturated hydrocarbon, 4-tert-butyl-2-methylheptane undergoes complete combustion to produce carbon dioxide and water:
The reaction proceeds via a radical chain mechanism:
-
Initiation: Homolytic cleavage of or bonds generates radicals.
-
Propagation: Radicals abstract hydrogen atoms, forming alkyl radicals that react with .
-
Termination: Radical recombination yields stable products.
Cracking
Under high temperatures (400–600°C), the compound undergoes catalytic cracking to smaller alkanes and alkenes, such as propylene and butane. Acidic catalysts like zeolites facilitate carbocation formation, with branching points (tert-butyl groups) favoring β-scission.
Industrial and Research Applications
Solvent and Lubricant Additive
The compound’s branched structure enhances thermal stability, making it suitable for:
-
High-temperature lubricants: Reduces volatility in engine oils.
-
Non-polar solvents: Facilitates reactions requiring inert media.
Model Compound in Catalysis
Researchers utilize 4-tert-butyl-2-methylheptane to study:
-
Alkylation kinetics: Steric effects on reaction rates.
-
Radical stability: Impact of branching on combustion mechanisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume